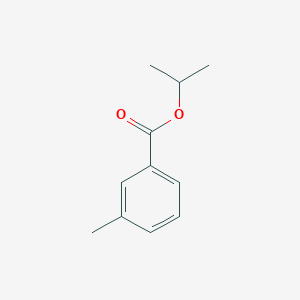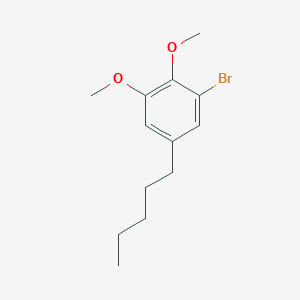
1-Bromo-2,3-dimethoxy-5-pentylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3-dimethoxy-5-pentylbenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a benzene ring substituted with a bromine atom, two methoxy groups, and a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2,3-dimethoxy-5-pentylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 2,3-dimethoxy-5-pentylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions include maintaining a controlled temperature and ensuring the presence of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,3-dimethoxy-5-pentylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of dehalogenated or hydroxylated benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-2,3-dimethoxy-5-pentylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Bromo-2,3-dimethoxy-5-pentylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and methoxy groups play a crucial role in determining the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of reactive intermediates such as benzenonium ions, which undergo further transformations to yield the final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Similar structure but lacks the pentyl chain.
2-Bromo-1,3-dimethoxy-5-pentylbenzene: Similar structure with different substitution pattern.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Contains additional functional groups and different substitution pattern.
Uniqueness
1-Bromo-2,3-dimethoxy-5-pentylbenzene is unique due to the presence of both methoxy groups and a pentyl chain on the benzene ring, which imparts distinct chemical and physical properties. This combination of substituents makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
5466-96-6 |
|---|---|
Formule moléculaire |
C13H19BrO2 |
Poids moléculaire |
287.19 g/mol |
Nom IUPAC |
1-bromo-2,3-dimethoxy-5-pentylbenzene |
InChI |
InChI=1S/C13H19BrO2/c1-4-5-6-7-10-8-11(14)13(16-3)12(9-10)15-2/h8-9H,4-7H2,1-3H3 |
Clé InChI |
CGQOAOGOROWSQL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C(C(=C1)Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)

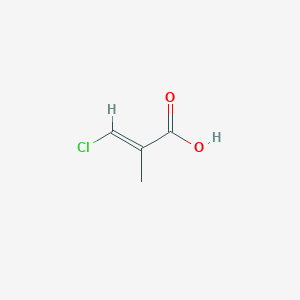
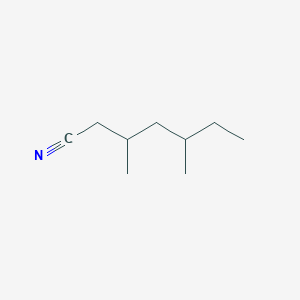

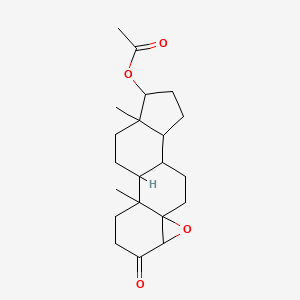

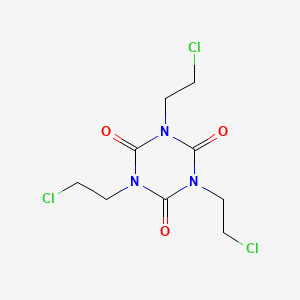
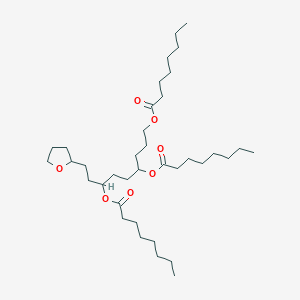


![7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14733228.png)
